molecular formula C18H10ClN5 B3033801 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile CAS No. 1196794-13-4

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile

Cat. No.: B3033801
CAS No.: 1196794-13-4
M. Wt: 331.8
InChI Key: PPYYMBQXUOPHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile, or CPP-PZC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. CPP-PZC has a unique chemical structure, consisting of a pyridazinecarbonitrile core and two phenylpyrazolo moieties linked via a chloro bridge. Its structural features make it an attractive compound for research in medicinal and analytical chemistry, as well as for use as a molecular probe in biological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Antibacterial Activity : A study demonstrated the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and their subsequent transformation into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. This process involved a one-pot, three-component reaction, highlighting the potential of such compounds in antibacterial applications (Rostamizadeh et al., 2013).

  • Development of Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines : Research on the conversion of 3-oxo-2-arylhydrazononitriles into aminopyrazoles and further into aminopyrazolo[4,3-b]pyridines has been reported. These compounds showed promise in forming unstable diazonium salts, which cyclized into pyrazolo[4,3-c]pyridazines (Salaheldin et al., 2006).

  • Utility in Heterocyclic Synthesis : A study utilized specific compounds for synthesizing various derivatives including pyrazole, pyridine, and pyrimidine, highlighting the versatility of these compounds in creating a diverse range of chemical structures (Fadda et al., 2012).

Applications in Material Science

  • Development of Disperse Dyes : Research explored the use of 3-aminopyrazolo[3,4-b]pyridine in synthesizing azo compounds for potential application as disperse dyes in the textile industry. This demonstrates the compound's utility in material science applications (Gaffer & Khattab, 2017).

Biological Activities

  • Antimicrobial and Anticancer Agents : Several studies have synthesized novel compounds exhibiting significant antimicrobial and anticancer activities. These include pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles and other derivatives, suggesting potential therapeutic applications (Zaki et al., 2020), (Farag & Fahim, 2019).

Crystal Structure and Density Functional Theory (DFT) Calculations

  • Structure Analysis and DFT Calculations : Research involving the synthesis of specific pyridazine analogs included structure confirmation through X-ray diffraction and DFT calculations. This approach is crucial for understanding the physical and chemical properties of synthesized compounds (Sallam et al., 2021).

Future Directions

The future directions for this compound could involve further investigations into its potential applications. For example, related compounds have shown significant inhibitory activity, suggesting potential for further exploration .

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with mitogen-activated protein kinase 1 (MAPK1), a key enzyme involved in cell signaling pathways . The interaction between this compound and MAPK1 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. This effect is mediated through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression . Additionally, this compound can alter the expression of genes involved in cell survival and apoptosis, further contributing to its anti-proliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as MAPK1 and CDK2, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cell signaling pathways and gene expression. The compound’s ability to induce apoptosis in cancer cells is also linked to its inhibition of CDK2, which results in cell cycle arrest and activation of apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on target enzymes over extended periods . Prolonged exposure to the compound can lead to the degradation of its active form, potentially reducing its efficacy. Long-term studies have also shown that continuous treatment with this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. The threshold for these toxic effects varies depending on the animal model and the specific experimental conditions. It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and toxicity. The effects of this compound on metabolic flux and metabolite levels are also of interest, as they can provide insights into its mechanism of action and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. Once inside the cells, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules. The subcellular localization of the compound can also affect its stability and degradation, influencing its overall efficacy.

Properties

IUPAC Name

3-chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN5/c19-18-13(11-20)10-14(21-22-18)16-15-8-4-5-9-24(15)23-17(16)12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYYMBQXUOPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C(C(=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 3
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 4
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 5
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 6
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.